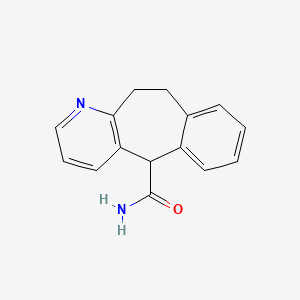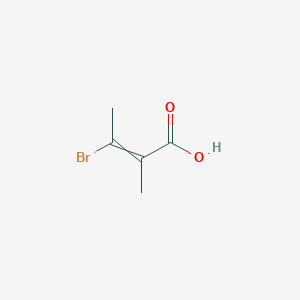
1,1'-(Ethyne-1,2-diyl)bis(4-heptylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) is an organic compound characterized by the presence of two heptylbenzene groups connected via an ethyne (acetylene) linkage. This compound is part of a broader class of ethynyl-linked aromatic hydrocarbons, which are known for their unique structural and electronic properties.
Métodos De Preparación
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) typically involves the coupling of 4-heptylbenzene derivatives with acetylene. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for 1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) are not well-documented, the general approach would likely involve large-scale Sonogashira coupling reactions, optimized for yield and purity. This would include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) can undergo various chemical reactions, including:
Oxidation: The ethyne linkage can be oxidized to form diketones or carboxylic acids using strong oxidizing agents like potassium permanganate or ozone.
Reduction: The compound can be reduced to form alkanes using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups like nitro or halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Materials Science: Incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) exerts its effects is largely dependent on its structural properties. The ethyne linkage provides rigidity and planarity, which can influence the compound’s electronic properties and interactions with other molecules. In materials science, this rigidity contributes to the compound’s ability to conduct electricity and emit light. In biological systems, the aromatic rings and ethyne linkage can interact with biological targets through π-π stacking and hydrophobic interactions.
Comparación Con Compuestos Similares
1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) can be compared to other ethynyl-linked aromatic compounds, such as:
1,1’-(Ethyne-1,2-diyl)bis(4-butylbenzene): Similar structure but with shorter alkyl chains, which may affect solubility and electronic properties.
1,1’-(Ethyne-1,2-diyl)bis(4-methylbenzene): Contains methyl groups instead of heptyl groups, leading to different steric and electronic effects.
Bibenzyl: Lacks the ethyne linkage, resulting in different structural and electronic characteristics.
Uniqueness: The presence of long heptyl chains in 1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) imparts unique solubility and hydrophobic properties, making it distinct from its shorter-chain analogs.
Propiedades
Número CAS |
39969-30-7 |
|---|---|
Fórmula molecular |
C28H38 |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
1-heptyl-4-[2-(4-heptylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C28H38/c1-3-5-7-9-11-13-25-15-19-27(20-16-25)23-24-28-21-17-26(18-22-28)14-12-10-8-6-4-2/h15-22H,3-14H2,1-2H3 |
Clave InChI |
AQORCIGRWUCDAT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)
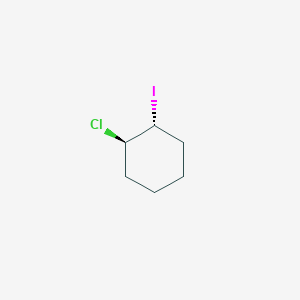
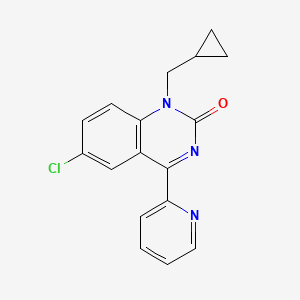
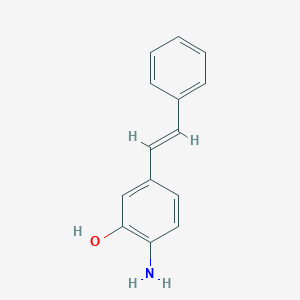

![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)

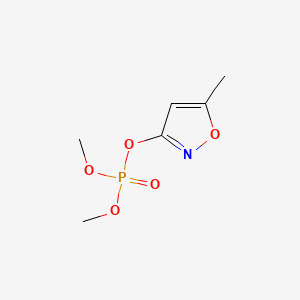

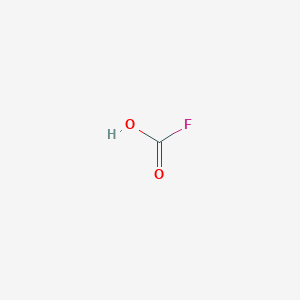
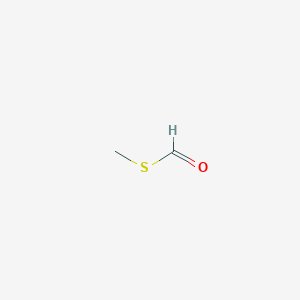
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)
